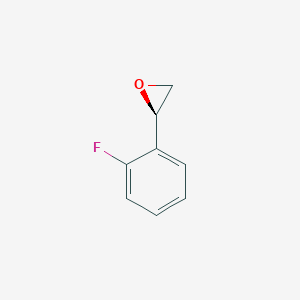

(2S)-2-(2-Fluorophenyl)oxirane

Description

Contextualization of Chiral Epoxides as Versatile Synthons in Chemical Research

Chiral epoxides, also known as oxiranes, are three-membered cyclic ethers containing a stereocenter. masterorganicchemistry.com They are highly valued as versatile synthetic intermediates, or synthons, in organic chemistry. acs.orgrug.nl Their utility stems from the significant ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. masterorganicchemistry.comresearchgate.net This reactivity allows for the stereospecific introduction of two adjacent functional groups, making them powerful tools for constructing complex molecules with defined stereochemistry. rsc.org

The reactions of epoxides can proceed through different mechanisms depending on the reaction conditions. researchgate.net Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom (an SN2-like mechanism). researchgate.net In contrast, under acidic conditions, the reaction often proceeds via a mechanism with SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. researchgate.net This predictable, yet tunable, reactivity allows chemists to access a diverse array of β-substituted alcohols and other important structural motifs. researchgate.net The ability to generate enantiomerically pure compounds from chiral epoxides is crucial in the synthesis of single-enantiomer drugs, where the biological activity and safety profile can be dramatically different between enantiomers.

Academic Rationale for the Specific Investigation of (2S)-2-(2-Fluorophenyl)oxirane

The specific focus on this compound is driven by the strategic combination of three key structural features: a chiral center, an epoxide ring, and a fluorinated aromatic group. The (S)-configuration at the chiral carbon provides a specific three-dimensional arrangement, essential for applications in asymmetric synthesis where precise stereocontrol is required.

The 2-fluorophenyl substituent significantly influences the epoxide's reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the adjacent benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to milder reaction conditions and potentially altered regioselectivity in ring-opening reactions compared to its non-fluorinated analogs. The incorporation of fluorine is also a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent.

Historical Development and Emerging Trends in the Chemistry of Aryl-Substituted Oxiranes

The synthesis of epoxides has a long history, with early methods like the Prileschajew reaction (1909), which uses peroxy acids to oxidize alkenes, laying the foundational groundwork. masterorganicchemistry.com The synthesis of simple aryl-substituted oxiranes, such as styrene (B11656) oxide, from the corresponding alkenes or via the cyclization of halohydrins became standard practice in the 20th century. masterorganicchemistry.comlibretexts.org

A significant evolution in this field has been the development of asymmetric epoxidation methods, which allow for the synthesis of specific enantiomers of chiral epoxides. The Sharpless asymmetric epoxidation, developed in the 1980s, was a landmark achievement for allylic alcohols, but methods for the enantioselective epoxidation of unfunctionalized alkenes, including aryl-substituted ones, followed. More recent developments, such as the Shi epoxidation, have provided effective routes to enantiomerically enriched aryl-substituted epoxides. nih.gov

Current trends focus on expanding the scope and efficiency of these asymmetric syntheses and exploring the unique reactivity of these chiral building blocks. researchgate.netnih.gov Research into the ring-opening of aryl-substituted epoxides with a variety of nucleophiles, including Grignard reagents and amines, continues to be an active area. nih.govresearchgate.net The goal is often the creation of complex molecules containing quaternary stereocenters, which are common motifs in biologically active natural products and pharmaceuticals. nih.gov The study of fluorinated aryl epoxides like this compound is part of this trend, aiming to leverage the unique electronic properties of fluorine to achieve novel reactivity and synthesize valuable, complex target molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Appearance | Not specified in provided results |

| CAS Number | 74248-65-0 |

| Polar Surface Area | 12.53 Ų |

| LogP (Octanol-Water) | 1.897 |

Table 2: Related Compound Properties

| Compound Name | Molecular Formula | CAS Number | Key Feature |

| 2-(4-Fluorophenyl)oxirane | C₈H₇FO | 18511-62-1 sigmaaldrich.com | Positional isomer (para-fluoro) |

| 2-Fluorooxirane | C₂H₃FO | 64515-39-5 nih.gov | Lacks aryl group |

| Styrene Oxide | C₈H₈O | 96-09-3 | Non-fluorinated analog |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-fluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPBMJZGHIBDAM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74248-65-0 | |

| Record name | (2R)-2-(2-fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Asymmetric Synthesis of 2s 2 2 Fluorophenyl Oxirane

Catalytic Enantioselective Epoxidation Strategies

The direct asymmetric epoxidation of 2-fluorostyrene (B1345600) is a primary route to (2S)-2-(2-Fluorophenyl)oxirane. This transformation is most effectively achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the double bond. Both transition metal complexes and organocatalysts have been successfully employed for this purpose.

Transition Metal-Catalyzed Asymmetric Epoxidation Systems

Chiral transition metal complexes are powerful tools for asymmetric epoxidation, offering high levels of enantioselectivity and catalytic turnover. The catalyst's metal center, coordinated to a chiral ligand, activates an oxidant and directs its transfer to the alkene substrate.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of epoxides from primary and secondary allylic alcohols. wisc.edu The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wisc.eduresearchgate.net The stereochemistry of the resulting epoxide is highly predictable based on the chirality of the DET used. mdpi.com

However, the substrate scope of the standard Sharpless epoxidation is strictly limited to allylic alcohols, as the hydroxyl group is essential for coordinating to the titanium center and directing the epoxidation. researchgate.net Since 2-fluorostyrene is an unfunctionalized alkene lacking an allylic alcohol moiety, it is not a suitable substrate for the classical Sharpless epoxidation. Adaptations of this methodology for non-allylic alkenes have been explored but are not as general or efficient.

Chiral manganese-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes, including styrenes. wikipedia.orgorganic-chemistry.org These catalysts feature a manganese(III) center coordinated to a tetradentate salen-type ligand derived from a chiral diamine. wikipedia.org The bulky substituents on the salen ligand create a chiral environment that directs the approach of the alkene to the active manganese-oxo species, leading to high enantioselectivity. organic-chemistry.org

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (e.e.) (%) | Reference |

| p-Fluorostyrene | Mn-Salen | - | 71 | dicp.ac.cn |

| Styrene (B11656) | (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | - | redalyc.org |

| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | >90 | wikipedia.orgredalyc.org |

Chiral metalloporphyrins, particularly those of manganese and iron, are another important class of catalysts for asymmetric epoxidation. nih.govresearchgate.netmdpi.com These catalysts are inspired by the active site of cytochrome P450 enzymes and can achieve high turnover numbers and enantioselectivities. nih.govmdpi.com The porphyrin ligand can be modified with chiral auxiliaries to create a stereochemically defined pocket around the metal center.

Research has shown that manganese porphyrin complexes are effective for the epoxidation of styrene derivatives, especially those bearing electron-withdrawing groups, leading to high yields (up to 98%) and excellent enantiomeric excesses (up to 99%). nih.gov Given that the fluorine atom in 2-fluorostyrene is electron-withdrawing, it is expected to be an excellent substrate for this catalytic system. Both manganese and iron porphyrins have been used with various oxidants, including iodosylbenzene (PhIO) and hydrogen peroxide (H₂O₂). nih.govcore.ac.uk For example, chiral iron porphyrins have been shown to catalyze the epoxidation of styrene with greater than 97% ee. mdpi.com Ruthenium porphyrin complexes have also been investigated, showing moderate to good enantioselectivities (up to 77%) for the epoxidation of various olefins. researchgate.net

| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Chiral Mn-Porphyrin Imine | Styrene derivatives (with EWG) | up to 98 | up to 99 | nih.gov |

| Chiral Fe-Porphyrin | Styrene | - | >97 | mdpi.com |

| Chiral Mn-Porphyrin | Styrene derivatives | - | up to 60 | core.ac.uk |

| Chiral Ru-Porphyrin | Olefins | - | up to 77 | researchgate.net |

Organocatalytic Approaches for Enantioselective Epoxidation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. These reactions employ small, chiral organic molecules as catalysts.

The Shi epoxidation utilizes a chiral ketone, typically derived from D-fructose, to catalyze the asymmetric epoxidation of a wide range of alkenes. organic-chemistry.orgsigmaaldrich.com The active oxidizing species is a chiral dioxirane, which is generated in situ from the ketone catalyst and a stoichiometric oxidant, commonly potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org The reaction is known for its operational simplicity and its ability to epoxidize unfunctionalized trans- and trisubstituted olefins with high enantioselectivity. organic-chemistry.org

For the epoxidation of styrenes and other cis-olefins, modified Shi-type catalysts have been developed. organic-chemistry.org A crucial study on the asymmetric epoxidation of various fluoroolefins using a fructose-derived ketone catalyst demonstrated the effectiveness of this method, achieving enantiomeric excesses of up to 93%. nih.gov This high level of stereocontrol is attributed to favorable electronic interactions and steric effects within the transition state. nih.gov Although 2-fluorostyrene was not a substrate in this particular study, the excellent results for other fluorinated olefins strongly suggest that Shi epoxidation is a highly promising method for the synthesis of this compound. The reaction conditions, particularly pH, are critical for achieving high efficiency and enantioselectivity. organic-chemistry.org

| Substrate (Fluoroolefin) | Catalyst | Enantiomeric Excess (e.e.) (%) | Reference |

| (E)-1-Fluoro-2-phenyl-ethene | Fructose-derived ketone 1 | 74 | nih.gov |

| (E)-1-Fluoro-2-(4-bromophenyl)-ethene | Fructose-derived ketone 1 | 93 | nih.gov |

| 1-Fluoro-1-phenylethene | Fructose-derived ketone 1 | 91 | nih.gov |

Chiral Amine and Amino Acid Derivative Catalysis

The use of chiral amines and their derivatives as organocatalysts represents a powerful strategy for the asymmetric epoxidation of olefins. These catalysts can activate oxidizing agents and control the stereochemical outcome of the reaction.

In the context of producing fluorinated chiral compounds, research has shown that chiral cyclic secondary amines can catalyze the asymmetric epoxidation of olefins using Oxone as the oxidant. nih.gov These reactions often proceed under slightly acidic conditions, which circumvents the need to pre-form the ammonium (B1175870) salts that act as the actual catalytic species. nih.gov The amine is thought to function as both a phase transfer catalyst and an activator for Oxone. nih.gov While high enantiomeric excess has been achieved for some substrates, the effectiveness can be substrate-dependent. nih.gov For instance, the epoxidation of 1-phenylcyclohexene catalyzed by a secondary amine with a fluorine atom at the β-position yielded the corresponding epoxide with 61% enantiomeric excess (ee). nih.gov

Primary amines derived from natural amino acids and other chiral sources have also emerged as highly versatile and powerful organocatalysts for a wide range of enantioselective transformations. rsc.org These catalysts are often complementary or even superior to their secondary amine counterparts. rsc.org The synergistic combination of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis, which utilizes amino acid-dependent enzymes, has been developed for the stereoselective synthesis of non-canonical amino acids. nih.gov This method involves the generation of a carbon-centered radical that adds to an enzyme-bound aminoacrylate intermediate, a process in which the enzyme can exert high stereocontrol. nih.gov

While direct examples for the synthesis of this compound using these specific methods are not extensively detailed in the provided results, the principles of chiral amine and amino acid catalysis are well-established for asymmetric epoxidations and related transformations. The general approach involves the in-situ formation of a chiral catalyst that directs the stereoselective addition of an oxygen atom to the olefin.

N-Heterocyclic Carbene (NHC) Mediated Syntheses

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a variety of chemical transformations. While the direct NHC-mediated epoxidation for the synthesis of this compound is not explicitly detailed in the provided search results, the broader applications of NHCs in asymmetric catalysis suggest their potential in this area. NHCs are known to activate substrates in unique ways, and their modular nature allows for fine-tuning of steric and electronic properties to achieve high enantioselectivity.

Chemoenzymatic and Biocatalytic Pathways for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. core.ac.uk

Monooxygenase and Epoxidase Enzyme Systems

Styrene monooxygenases (SMOs) are well-suited for the asymmetric epoxidation of aromatic alkenes like 2-fluorostyrene. nih.gov These enzymes are typically two-component flavoproteins, consisting of a reductase (StyB) and an oxygenase (StyA). nih.gov StyB utilizes NADH to reduce FAD, which then diffuses to StyA to facilitate the epoxidation of the substrate. nih.gov

Engineered P450pyr monooxygenase has demonstrated high efficiency in the asymmetric epoxidation of various alkenes, including 2-fluorostyrene, with conversions reaching up to 98%. rsc.org Research has also identified new clades of (R)-selective SMOs, which expands the toolbox for producing (R)-enantiopure epoxides from styrene analogues with high enantiomeric excess. rsc.org

A chemoenzymatic cascade involving an SMO for asymmetric epoxidation followed by regioselective azidolysis has been established to produce chiral 1,2-azido alcohols. nih.gov This approach has been successfully applied to styrene derivatives, yielding products with high enantiomeric enrichment. nih.gov Specifically, the synthesis of (S)-2-fluorostyrene oxide (2-(2-fluorophenyl)oxirane) has been documented as part of a chemoenzymatic cascade to produce (R)-2-azido-2-(2-fluorophenyl)ethan-1-ol. semanticscholar.org

The table below summarizes the biocatalytic epoxidation of 2-fluorostyrene using a monooxygenase system.

| Enzyme System | Substrate | Product | Conversion | Reference |

| Engineered P450pyr Monooxygenase | 2-Fluorostyrene | This compound | 98% | rsc.org |

| Styrene Monooxygenase (SMO) | Styrene Derivatives | Chiral Epoxides | High | nih.gov |

Microbial Transformations for Chiral Oxirane Formation

Whole-cell biocatalysis is a cost-effective method for performing stereoselective reactions. wiley.com Microorganisms can be used to perform a variety of transformations, including the asymmetric reduction of ketones and the hydrolysis of racemic esters to produce chiral building blocks. mdpi.comnih.gov

One established chemoenzymatic route to chiral oxiranes involves the asymmetric reduction of α-chloroalkyl aryl ketones by whole cells, such as baker's yeast, followed by a stereospecific cyclization of the resulting chlorohydrin. mdpi.com This method has been shown to produce optically active α-aryl-substituted cyclic ethers with high enantiomeric ratios. mdpi.com

Actinobacteria are another class of microorganisms that serve as effective biocatalysts for the synthesis of chiral intermediates. wiley.com They can be employed in stereoselective reductions and other transformations to yield enantiomerically pure compounds. wiley.com

While a direct microbial transformation to produce this compound is not explicitly detailed, the principles are well-established. A potential pathway would involve the screening of various microorganisms for the enantioselective epoxidation of 2-fluorostyrene or the kinetic resolution of racemic 2-(2-fluorophenyl)oxirane.

Diastereoselective Synthesis of this compound from Chiral Precursors

An alternative to direct asymmetric epoxidation is the diastereoselective epoxidation of a substrate that already contains a chiral center. This approach relies on the existing stereochemistry to direct the formation of the new stereocenter on the epoxide ring.

Chiral Auxiliary-Controlled Epoxidation Reactions

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comdu.ac.in After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. du.ac.in

In the context of epoxidation, a chiral auxiliary can be incorporated into the olefin substrate. The steric and electronic properties of the auxiliary then create a biased environment, favoring the approach of the oxidizing agent from one face of the double bond over the other, leading to a diastereoselective epoxidation.

While a specific example of a chiral auxiliary-controlled epoxidation to yield this compound is not provided in the search results, this remains a viable and powerful strategy in asymmetric synthesis. The general approach is outlined below:

Attachment of a chiral auxiliary to an achiral precursor of 2-fluorostyrene.

Diastereoselective epoxidation of the resulting chiral olefin.

Removal of the chiral auxiliary to yield enantiomerically enriched this compound.

This method offers a high degree of control over the stereochemistry of the final product.

Substrate-Controlled Stereoselective Epoxidation

Substrate-controlled stereoselective epoxidation relies on the inherent chirality of the substrate or the influence of directing groups to guide the epoxidizing agent to a specific face of the alkene. While the synthesis of this compound often involves catalyst-controlled methods, understanding substrate-controlled approaches provides a comprehensive view of asymmetric epoxidation strategies.

In the context of fluorinated styrene derivatives, the fluorine substituent itself can exert a modest electronic influence on the double bond, but this is generally insufficient to direct stereoselective epoxidation without the aid of a chiral catalyst or a directing group pre-installed on the substrate. Research on the epoxidation of various styrene derivatives has shown that achieving high enantioselectivity typically requires an external chiral influence. organic-chemistry.org For instance, in Shi-type epoxidations, while a range of substituents are tolerated, styrene derivatives often yield poor enantioselectivities, highlighting the need for catalyst control over substrate control in these systems. organic-chemistry.org

A more direct substrate-controlled approach would involve the use of a chiral auxiliary attached to the phenyl ring or the use of a starting material that is already chiral, such as a derivative of a chiral alcohol. For example, the epoxidation of an enol ether derived from a chiral alcohol can proceed with high diastereoselectivity. dokumen.pub However, for the direct epoxidation of 2-fluorostyrene to yield this compound, this method is less common due to the challenges in designing an effective and easily removable directing group that can overcome the inherent reactivity of the styrene system.

Optimization of Stereoselectivity and Reaction Efficiencies in Asymmetric Syntheses

The optimization of reaction conditions is paramount in achieving high yields and enantiomeric excess (ee) for this compound. This involves a multi-faceted approach, including the careful design of chiral ligands, tuning of the catalyst system, and control of reaction parameters like solvent and temperature.

Ligand Design and Catalyst Tuning for Enhanced Enantiomeric Excess

The development of chiral ligands and the corresponding metal catalysts is at the heart of asymmetric epoxidation. The creation of new chiral ligands capable of inducing high stereocontrol is a crucial aspect of modern organic synthesis. nih.gov The choice of ligand and metal can dramatically influence both the reactivity and the enantioselectivity of the epoxidation of 2-fluorostyrene.

Various catalyst systems have been explored for the asymmetric epoxidation of styrenes and related compounds. These include complexes based on manganese, iron, chromium, and rare-earth metals. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, heterobimetallic rare earth-alkali metal complexes, such as La-Li₃-tris(binaphthoxide) (LLB), have shown promise in the asymmetric Corey-Chaykovsky epoxidation of ketones, which can be an alternative route to chiral epoxides. nih.gov In such systems, the addition of achiral additives like phosphine (B1218219) oxides can significantly enhance enantioselectivity. nih.gov

The design of the ligand is critical. For example, in iron-catalyzed epoxidations, novel bis-8-aryl-isoquinoline (AriQ) bis-alkylamine ligands have been developed. The modular synthesis of these ligands allows for precise structural and electronic tuning around the iron center, leading to high enantioselectivity in the epoxidation of conjugated alkenes. nih.gov Similarly, chiral hydroxamic acid ligands have been effectively used in vanadium-catalyzed asymmetric epoxidation, achieving high yields and enantiomeric excesses. mdpi.com

The following table summarizes the effect of different ligands and catalysts on the asymmetric epoxidation of related substrates, providing insights into potential systems for the synthesis of this compound.

| Catalyst System | Ligand Type | Substrate | ee (%) | Yield (%) | Reference |

| La-Li₃-BINOL (LLB) | Binaphthoxide | Acetophenone | 96 | 98 | nih.gov |

| Fe(II)(AriQ₂dp)(OTf)₂ | Isoquinoline-bis-alkylamine | Methyl Cinnamate | >99 | 85 | nih.gov |

| Vanadium Complex | Bishydroxamic Acid (BHA) | Allylic Alcohol | 94 | 92 | mdpi.com |

| Yb-based Amide | Phenoxy-functionalized Prolinol | Chalcone (B49325) | up to 99 | up to 99 | organic-chemistry.org |

This table is for illustrative purposes and shows results for related substrates, as direct data for this compound synthesis under these specific conditions was not available in the search results.

Solvent Effects and Temperature Control in Asymmetric Epoxidation

Solvent and temperature are critical parameters that can be fine-tuned to optimize the enantioselectivity and efficiency of asymmetric epoxidation reactions. The choice of solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex in the transition state.

In many asymmetric epoxidation reactions, non-polar solvents like dichloromethane (B109758) and toluene (B28343) are used. hku.hk However, the optimal solvent is highly dependent on the specific catalyst system. For example, in the ruthenium-prolinamide catalyzed asymmetric transfer hydrogenation to form chiral alcohols (precursors to some epoxides), a mixed solvent system of water and isopropanol (B130326) was found to be optimal. acs.org The presence of a co-solvent can improve the solubility of reactants and intermediates, leading to higher conversions. acs.org In some cases, the addition of certain solvents can even inhibit the reaction. dicp.ac.cn

Temperature control is another crucial factor. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. For instance, in the Fe(II)-catalyzed epoxidation of methyl cinnamate, the reaction is carried out at -40 °C to achieve high enantioselectivity. nih.gov Similarly, in the asymmetric epoxidation of chalcone derivatives using heterobimetallic rare earth-lithium complexes, the best results were obtained at 0 °C. organic-chemistry.org However, lowering the temperature can also decrease the reaction rate, necessitating a balance between selectivity and reaction time. In some systems, increasing the temperature can lead to full conversion with no loss in enantioselectivity. acs.org

The table below illustrates the impact of solvent and temperature on the enantiomeric excess and yield of asymmetric reactions relevant to epoxide synthesis.

| Catalyst System | Solvent | Temperature (°C) | ee (%) | Yield (%) | Reference |

| Fe(II)(AriQ₂dp)(OTf)₂ | TFE/Acetonitrile (B52724) | -40 | >99 | 85 | nih.gov |

| Ruthenium-Prolinamide | Water/IPA (1:1) | 60 | 92 | >99 | acs.org |

| Rare Earth-Lithium Complex | CH₃CN | 0 | up to 99 | 60-79 | organic-chemistry.org |

This table presents data for related asymmetric syntheses to highlight the importance of solvent and temperature optimization.

Mechanistic Investigations and Stereochemical Control in Reactions Involving 2s 2 2 Fluorophenyl Oxirane

Stereoselective Ring-Opening Reactions of the Oxirane Moiety

The oxirane ring of (2S)-2-(2-Fluorophenyl)oxirane is susceptible to ring-opening by both nucleophilic and electrophilic species. nih.gov The stereochemistry of the starting material plays a crucial role in determining the stereochemical fate of the products.

Nucleophilic Ring-Opening Mechanisms and Regioselectivity

Nucleophilic attack on the epoxide ring is a fundamental reaction, with the regioselectivity being highly dependent on the reaction conditions and the nature of the nucleophile. d-nb.info Generally, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. d-nb.infopressbooks.pub

Anionic nucleophiles, such as halides and alkoxides, readily open the epoxide ring. These reactions typically proceed with high regioselectivity, attacking the terminal carbon of the oxirane. This is a classic example of an SN2 reaction, resulting in an inversion of stereochemistry at the site of attack. For instance, the reaction with a fluoride (B91410) anion source would lead to the formation of a fluorohydrin with a specific stereochemical configuration. ucla.edu Quantum chemical simulations have confirmed that the backside α-attack of a nucleophile is the favored pathway for the ring-opening of oxiranes. researchgate.net

Table 1: Ring-Opening of this compound with Anionic Nucleophiles

| Nucleophile | Reagent/Conditions | Major Product | Stereochemical Outcome |

|---|---|---|---|

| Fluoride | Benzoyl fluoride, Chiral Amine Catalyst | (2R)-1-Fluoro-2-(2-fluorophenyl)ethanol | Inversion of configuration |

| Azide (B81097) | Sodium azide | (2R)-1-Azido-2-(2-fluorophenyl)ethanol | Inversion of configuration |

This table is illustrative and based on general principles of epoxide ring-opening reactions.

Neutral nucleophiles, such as amines and alcohols, can also open the epoxide ring, often requiring catalytic activation. researchgate.net The use of a catalyst, such as a Lewis or Brønsted acid, enhances the electrophilicity of the epoxide carbon atoms, facilitating the nucleophilic attack. researchgate.netresearchgate.net In the absence of a strong acid catalyst, the reaction with neutral nucleophiles is generally slower. The regioselectivity follows the same SN2 pathway, with the nucleophile attacking the less substituted carbon. A dual-catalyst system, for example, can promote the highly enantioselective ring-opening of terminal epoxides by fluoride anion. ucla.edu

When a nucleophilic group is present within the same molecule as the oxirane, an intramolecular ring-opening reaction can occur, leading to the formation of cyclic compounds. The regioselectivity of this cyclization is governed by the relative ease of formation of different ring sizes (Baldwin's rules) and the inherent electronic and steric factors of the substrate. These reactions are crucial in the synthesis of various heterocyclic compounds.

Electrophilic Activation and Subsequent Ring-Opening Pathways

Electrophilic activation of the oxirane oxygen is a common strategy to promote ring-opening. This can be achieved using either Brønsted or Lewis acids.

In the presence of a Brønsted acid, the epoxide oxygen is protonated, forming a more reactive intermediate. pressbooks.pubrsc.orgrsc.orgunicamp.br The subsequent nucleophilic attack can exhibit different regioselectivity compared to base-catalyzed reactions. For epoxides with a phenyl substituent, the positive charge in the transition state can be stabilized by the aromatic ring, leading to a preference for nucleophilic attack at the benzylic carbon. This results in a product with retention of stereochemistry at the chiral center. pressbooks.pub

Lewis acids can also coordinate to the epoxide oxygen, activating the ring for nucleophilic attack. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction. For instance, scandium triflate has been used to catalyze the ring-opening of 2-oxiranyl-azaarenes with chiral primary amines, leading to the corresponding β-amino alcohols with high regioselectivity. researchgate.net

Table 2: Acid-Catalyzed Ring-Opening of this compound

| Catalyst | Nucleophile | Major Product | Regioselectivity |

|---|---|---|---|

| H⁺ (Brønsted Acid) | H₂O | (S)-1-(2-Fluorophenyl)ethane-1,2-diol | Attack at benzylic carbon |

This table is illustrative and based on general principles of acid-catalyzed epoxide ring-opening reactions.

Halonium Ion-Mediated Ring-Opening

The ring-opening of epoxides mediated by halonium ions (e.g., bromonium or iodonium (B1229267) ions) serves as a key transformation for the synthesis of vicinal halohydrins. While direct studies on this compound are not prevalent, the mechanism can be confidently inferred from extensive studies on analogous 2-aryl-substituted epoxides. nih.govmasterorganicchemistry.com The reaction is initiated by the interaction of a halogen source (like N-bromosuccinimide or elemental iodine) with the epoxide oxygen, or more commonly, through a process analogous to acid-catalyzed opening where a halonium ion is part of a more complex reagent. nih.gov

The mechanism proceeds via activation of the epoxide, followed by nucleophilic attack by a halide ion. For a 2-aryl epoxide like this compound, the reaction pathway is heavily influenced by the stability of the potential intermediates. The activation of the epoxide oxygen leads to a species that has significant carbocationic character at the more substituted, benzylic carbon. This is because the adjacent phenyl ring can stabilize the positive charge through resonance. The ortho-fluoro substituent, being electron-withdrawing, slightly destabilizes this carbocation relative to an unsubstituted phenyl ring, but the benzylic position remains the favored site of attack.

The nucleophilic attack by the halide ion (e.g., Br⁻) occurs via an Sₙ2-type mechanism. youtube.comlibretexts.org This results in an anti-periplanar arrangement of the incoming nucleophile and the epoxide oxygen, leading to inversion of configuration at the center of attack. Given the (2S) configuration of the starting material and the preferential attack at the benzylic carbon, a specific stereoisomer of the resulting halohydrin is formed.

A unifying stereochemical analysis for intramolecular bromonium ion assisted epoxide ring-opening has been presented for natural product synthesis, corroborating the principles of stereospecific outcomes based on the configuration of the starting epoxide. nih.gov

Table 1: Predicted Regio- and Stereochemical Outcome of Halonium Ion-Mediated Ring-Opening

| Starting Material | Reagent | Major Site of Attack | Stereochemistry of Attack | Predicted Major Product |

| This compound | HBr | C2 (Benzylic) | Inversion (Sₙ2-like) | (1R,2S)-1-Bromo-1-(2-fluorophenyl)ethane-2-ol |

| This compound | HCl | C2 (Benzylic) | Inversion (Sₙ2-like) | (1R,2S)-1-Chloro-1-(2-fluorophenyl)ethane-2-ol |

Protonation and Rearrangement Mechanisms

Under acidic conditions, the epoxide oxygen of this compound is protonated, creating a highly reactive oxonium ion and a much better leaving group. masterorganicchemistry.comyoutube.com This initial protonation is a rapid equilibrium step that precedes the rate-determining ring-opening or rearrangement. youtube.com The subsequent reaction pathway depends on the reaction conditions and the nucleophiles present.

In the absence of a strong external nucleophile, the protonated epoxide can undergo rearrangement. The C-O bond at the more substituted benzylic carbon is weaker and begins to break, developing significant positive charge on this carbon. d-nb.inforesearchgate.net This carbocation-like intermediate is a pivotal point from which rearrangements can occur. masterorganicchemistry.com Two primary rearrangement pathways are possible:

mdpi.comuchicago.edu-Hydride Shift: A hydrogen atom from the C1 carbon migrates with its pair of electrons to the adjacent, electron-deficient C2 carbon. This is a very common type of carbocation rearrangement. wikipedia.org Tautomerization of the resulting enol intermediate leads to the formation of an aldehyde, specifically 2-(2-fluorophenyl)acetaldehyde.

mdpi.comuchicago.edu-Aryl Shift: The 2-fluorophenyl group migrates from the C2 carbon to the C1 carbon. This pathway is generally less favorable than a hydride shift unless the C1 carbon is substituted, preventing a hydride shift from occurring. pku.edu.cn

The competition between these pathways is dictated by the relative migratory aptitudes of the hydride and the 2-fluorophenyl group. Generally, hydride migration is kinetically faster and electronically preferred over aryl migration in such systems.

Rearrangement Reactions and Their Mechanistic Elucidation

Thermal and Catalytic Rearrangements of the Oxirane Ring

The rearrangement of epoxides into carbonyl compounds is a synthetically valuable transformation. While thermal rearrangements are possible, they often require high temperatures and can lead to complex product mixtures. rsc.org Catalytic methods, particularly those employing Lewis acids, are far more common, efficient, and selective.

Lewis acid-catalyzed rearrangement of 2-aryl epoxides typically yields aldehydes or ketones. The mechanism involves:

Coordination: The Lewis acid (e.g., BF₃·OEt₂, SnCl₄) coordinates to the epoxide oxygen, further polarizing the C-O bonds and increasing the electrophilicity of the ring carbons.

Ring-Opening: The C-O bond at the benzylic position cleaves to form a carbocation intermediate, stabilized by the adjacent aryl ring and paired with a complex counter-ion.

Migration: A mdpi.comuchicago.edu-hydride shift occurs from the adjacent carbon to the carbocationic center. masterorganicchemistry.com

Product Formation: The resulting intermediate collapses to form the final aldehyde product, 2-(2-fluorophenyl)acetaldehyde, and releases the Lewis acid catalyst.

The choice of catalyst and solvent can significantly influence the reaction's outcome and selectivity, minimizing side reactions.

mdpi.comuchicago.edu-Aryl Migration and Fluorine-Directed Rearrangements

A mdpi.comuchicago.edu-aryl migration is a rearrangement where an aryl group moves to an adjacent atom, typically an electron-deficient carbon. libretexts.org In the context of the Lewis acid-activated this compound, this would involve the migration of the 2-fluorophenyl group from C2 to C1. This is generally disfavored compared to the mdpi.comuchicago.edu-hydride shift from C1 to C2. However, if the C1 carbon were disubstituted (i.e., containing no hydrogen atoms), the mdpi.comuchicago.edu-aryl migration would become the dominant pathway, leading to a ketone.

The migratory aptitude of an aryl group is governed by its electronic properties. Electron-donating groups on the aromatic ring stabilize the bridged-ion (phenonium ion) transition state of the migration, increasing its rate. pku.edu.cnnih.gov Conversely, the electron-withdrawing fluorine atom on the phenyl ring of this compound is expected to decrease its migratory aptitude compared to an unsubstituted phenyl group. nih.gov This effect further solidifies the preference for the hydride shift pathway in rearrangements of this specific compound.

While direct fluorine atom migrations in such systems are not typical, the electronic influence of the fluorine substituent plays a crucial directing role in the regioselectivity of the ring-opening and the relative rates of competing rearrangement pathways. researchgate.netacs.org

Table 2: Competing Rearrangement Pathways for Activated this compound

| Migration Type | Migrating Group | Origin | Destination | Intermediate | Final Product | Relative Likelihood |

| mdpi.comuchicago.edu-Hydride Shift | H⁻ | C1 | C2 | Protonated Aldehyde | 2-(2-Fluorophenyl)acetaldehyde | High |

| mdpi.comuchicago.edu-Aryl Shift | 2-Fluorophenyl | C2 | C1 | Stabilized Primary Carbocation | Phenylacetone derivative | Low (unless C1 is disubstituted) |

Cycloaddition Reactions of this compound

[3+2] Cycloaddition for Heterocycle Formation

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings. researchgate.net In these reactions, epoxides can function as a two-atom (C-C) or three-atom (C-C-O) component. A particularly insightful approach involves the Lewis acid-catalyzed reaction of an aryl epoxide, which acts as a formal 1,3-dipole equivalent. mdpi.comdoaj.org

The proposed mechanism for a formal [3+2] cycloaddition involving this compound is as follows:

Activation and Opening: A Lewis acid activates the epoxide, leading to the regioselective opening of the ring to form a zwitterionic intermediate or a benzylic carbocation stabilized by the 2-fluorophenyl group. This C-C-O unit constitutes the three-atom component. mdpi.comnih.gov

Nucleophilic Attack: This electrophilic intermediate is then trapped by a 2π component (the dipolarophile), such as an activated alkene or an alkyne. The initial bond formation typically occurs between the most nucleophilic atom of the 2π component and the most electrophilic atom of the dipole (the benzylic carbon).

Ring Closure: Subsequent intramolecular cyclization affords the five-membered heterocycle.

This strategy allows the synthesis of highly substituted tetrahydrofurans from the reaction of epoxides with alkenes. mdpi.comdoaj.org Similarly, reaction with other dipolarophiles like nitriles or isocyanates could potentially lead to the formation of other five-membered heterocycles. The regioselectivity is controlled by the electronic properties of both the epoxide-derived intermediate and the dipolarophile, with theoretical studies often used to predict the outcomes. mdpi.com

Carbon Dioxide Fixation and Cyclic Carbonate Formation

The reaction of epoxides with carbon dioxide (CO₂) is a highly atom-economical process for the synthesis of cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and monomers for polycarbonates. mdpi.comacademie-sciences.fr The cycloaddition of CO₂ to this compound yields the corresponding (4S)-4-(2-fluorophenyl)-1,3-dioxolan-2-one. This transformation is of significant interest as it represents a method for chemical fixation of CO₂, a potent greenhouse gas. mdpi.commdpi.com

The synthesis generally requires a catalyst to proceed under mild conditions. nih.gov A variety of catalytic systems have been developed, including metal complexes, ionic liquids, and organocatalysts. rsc.orgencyclopedia.pub The mechanism of this cycloaddition typically falls into two main categories: the epoxide activation mechanism and the carbon dioxide activation mechanism. rsc.org

Alternatively, the carbon dioxide activation mechanism involves the catalyst reacting with CO₂ to form a more nucleophilic species, such as a carboxylate. rsc.org This activated CO₂ species then acts as the nucleophile to ring-open the epoxide, followed by cyclization to yield the product. rsc.org

The choice of catalyst and reaction conditions is critical in determining the efficiency and selectivity of the reaction. For instance, bimetallic aluminum(salen) complexes, in conjunction with a cocatalyst like TBAB, have been shown to be highly effective for the cycloaddition of CO₂ to terminal epoxides even at ambient temperature and pressure. nih.gov The presence of the electron-withdrawing 2-fluorophenyl group in this compound enhances the electrophilicity of the epoxide ring carbons, potentially increasing its reactivity toward nucleophilic attack compared to non-fluorinated analogues.

Advanced Kinetic and Thermodynamic Studies of Reaction Pathways

To fully understand and optimize the reactions of this compound, detailed kinetic and thermodynamic studies are indispensable. These investigations provide quantitative insights into reaction rates, the influence of reactant concentrations, the identity of the rate-determining step, and the energy profile of the reaction.

Kinetic analysis is crucial for elucidating the reaction mechanism. By systematically varying the concentrations of the epoxide, carbon dioxide, and catalyst, a rate law can be derived. For the cycloaddition of CO₂ to epoxides, the general form of the rate law is often expressed as:

Rate = k[Epoxide]ᵃ[CO₂]ᵇ[Catalyst]ᶜ

where a, b, and c are the orders of the reaction with respect to each component.

Kinetic studies on analogous systems, such as the coupling of various epoxides with CO₂ catalyzed by metal complexes, have revealed important mechanistic details. For example, in reactions catalyzed by certain zinc and cobalt salen complexes, the rate law is often found to be first-order in both the epoxide and the catalyst concentration (a=1, c=1) but zero-order with respect to carbon dioxide pressure over a wide range (b=0). royalsocietypublishing.orgnih.gov This indicates that the insertion of CO₂ is not the rate-limiting step. Instead, the rate-determining step is the nucleophilic attack of the co-catalyst on the catalyst-activated epoxide, leading to the ring-opening of the oxirane. academie-sciences.frroyalsocietypublishing.orgnih.gov

In a detailed study of cyclic carbonate synthesis from styrene (B11656) oxide using a bimetallic aluminum(salen) catalyst and tetrabutylammonium (B224687) bromide (TBAB), the rate was found to be first-order in the epoxide, the catalyst, and CO₂, but surprisingly, second-order in the TBAB co-catalyst. nih.gov This complex rate law suggested a more intricate mechanism where two molecules of the co-catalyst are involved before or during the rate-limiting step, highlighting the importance of empirical kinetic studies. nih.gov

Table 1: Representative Reaction Orders for Epoxide-CO₂ Cycloaddition

| Catalyst System | Epoxide | Order in Epoxide | Order in CO₂ | Order in Catalyst | Inferred Rate-Limiting Step |

| Di-zinc acetate | Cyclohexene (B86901) Oxide | 1 | 0 | 1 | Epoxide Ring-Opening |

| Bimetallic Al(salen)/TBAB | Styrene Oxide | 1 | 1 | 1 (Catalyst), 2 (TBAB) | Formation of a key intermediate involving two cocatalyst molecules |

This table presents generalized findings from studies on analogous epoxide systems to illustrate the principles of rate law determination. nih.govroyalsocietypublishing.orgnih.gov

For this compound, it is anticipated that similar kinetic behavior would be observed, with the ring-opening of the epoxide likely being the rate-limiting step in many catalytic systems.

The temperature dependence of the reaction rate constant provides access to the activation parameters of the reaction: the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters are determined by fitting experimental data to the Eyring equation and offer profound insight into the transition state of the rate-limiting step.

A detailed analysis of the temperature dependence for the reaction of cyclohexene oxide and CO₂ with a di-zinc catalyst provided the activation energies (Eₐ) for the competing pathways of polymerization and cyclic carbonate formation. royalsocietypublishing.orgnih.gov The activation energy for the formation of polycyclohexene carbonate was found to be significantly lower than that for the formation of cyclohexene carbonate, explaining the high selectivity of the catalyst for polymerization under those conditions. royalsocietypublishing.orgnih.gov

Table 2: Example Activation Energies for Competing Pathways of Cyclohexene Oxide + CO₂

| Reaction Product | Activation Energy (Eₐ) (kJ mol⁻¹) |

| Polycyclohexene Carbonate (PCHC) | 96.8 |

| Cyclohexene Carbonate (CHC) | 137.5 |

Data from kinetic analysis of a di-zinc catalyzed system, illustrating how activation parameters can explain product selectivity. royalsocietypublishing.orgnih.gov

A positive ΔH‡ reflects the energy required to break bonds and overcome steric and electronic repulsions in the transition state. The ΔS‡ provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡, for example, is often indicative of an associative mechanism where multiple species come together in the rate-determining step, leading to a more ordered transition state. For the reactions of this compound, Eyring analysis would be a powerful tool to probe the nature of the transition state, for example, to support a proposed bimolecular ring-opening step.

The kinetic isotope effect (KIE) is a highly sensitive probe of reaction mechanisms, providing detailed information about bond breaking and bond formation in the rate-limiting step. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) (D) for protium (B1232500) (H)).

For epoxide ring-opening reactions, KIEs can be used to pinpoint the exact nature of the transition state. For instance, theoretical studies on the epoxidation of alkenes have shown that ¹³C KIEs can be used to distinguish between different potential transition state geometries (e.g., planar vs. spiro). nih.gov

In the context of the CO₂ cycloaddition with this compound, measuring the ¹³C KIE at the two epoxide carbons could provide definitive evidence for the site of nucleophilic attack in the rate-determining step. A significant KIE at one carbon but not the other would confirm that the C-O bond at that position is being cleaved in the transition state.

Furthermore, solvent isotope effects, such as by replacing H₂O with D₂O in reactions where water is a co-catalyst or proton source, can reveal the involvement of proton transfer in the rate-limiting step. nih.gov In one study on a flavin-dependent epoxide ring-opening, labeling experiments with deuterium oxide showed the incorporation of a single deuterium atom into the reduced products, providing direct evidence for the mechanism of the nonenzymatic reaction. nih.gov Such experiments could be designed to investigate the role of protic species in catalytic cycles involving this compound.

Derivatization and Functionalization Strategies Utilizing 2s 2 2 Fluorophenyl Oxirane

Synthesis of Enantiopure Fluorinated Building Blocks and Precursors

(2S)-2-(2-Fluorophenyl)oxirane serves as an excellent starting material for the synthesis of a diverse array of enantiopure fluorinated building blocks. The epoxide ring is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products with well-defined stereochemistry. This reactivity is fundamental to its utility in creating precursors for pharmaceuticals and other biologically active molecules.

The ring-opening of chiral epoxides is a well-established method for generating stereodefined centers. In the case of this compound, the fluorine atom on the phenyl ring can influence the regioselectivity of the ring-opening reaction. Generally, nucleophilic attack is favored at the less substituted carbon (C2), proceeding via an SN2 mechanism with inversion of configuration. However, the electronic nature of the aryl substituent can also direct the nucleophile to the benzylic position (C1).

A key transformation is the reaction with various nucleophiles to introduce new functionalities. For instance, reaction with amines can lead to the formation of chiral β-amino alcohols, which are crucial intermediates in medicinal chemistry. Similarly, reaction with azide (B81097) sources, followed by reduction, provides access to vicinal amino alcohols. The regioselectivity of these ring-opening reactions is a critical aspect, and it is influenced by the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids. Research on other fluorinated styrene (B11656) oxides has shown that the position of the fluorine atom can impact the configurational stability of lithiated intermediates, which in turn affects the stereochemical outcome of subsequent reactions nih.gov.

The synthesis of fluorinated β-amino alcohols with a stereodefined quaternary carbinol center has been demonstrated through the regiospecific ring-opening of related fluorinated styrene oxides with amines nih.gov. This highlights the potential of this compound in generating complex chiral synthons.

| Nucleophile | Product Type | Potential Application |

| Amines | Chiral β-amino alcohols | Pharmaceutical intermediates |

| Azides | Chiral azido (B1232118) alcohols | Precursors to amino alcohols |

| Thiols | Chiral β-thio alcohols | Synthesis of sulfur-containing compounds |

| Cyanide | Chiral β-hydroxy nitriles | Versatile synthetic intermediates |

Transformations into Complex Chiral Heterocyclic Systems

The strategic functionalization of this compound paves the way for the construction of various complex chiral heterocyclic systems. These heterocycles are prevalent scaffolds in numerous natural products and pharmaceutical agents.

The synthesis of substituted tetrahydrofurans can be achieved through the reaction of the epoxide with a suitable carbon nucleophile, followed by intramolecular cyclization. For example, the reaction of this compound with an enolate or a similar nucleophile can introduce a side chain that, upon activation of the newly formed hydroxyl group, can undergo an intramolecular SN2 reaction to form the tetrahydrofuran (B95107) ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the reaction mechanism. Catalytic asymmetric [3 + 2] cycloadditions of heterosubstituted alkenes with oxiranes, catalyzed by chiral N,N'-dioxide/Ni(II) complexes, have been developed for the synthesis of highly substituted chiral tetrahydrofurans nih.gov. This methodology could potentially be applied to this compound.

The synthesis of chiral pyrrolidines and piperidines from this compound involves a multi-step sequence. A common strategy is the initial ring-opening with a nitrogen nucleophile, such as an amine or an azide. The resulting amino alcohol can then be further elaborated and cyclized.

For the synthesis of pyrrolidines, the amino alcohol can be converted into a derivative with a suitable leaving group at the primary alcohol, followed by intramolecular cyclization. Alternatively, the amino alcohol can be oxidized to an amino acid, which can then be cyclized to a lactam and subsequently reduced to the pyrrolidine. The synthesis of chiral 2-aryl-substituted pyrrolidines is of significant interest in pharmaceutical chemistry nih.gov.

The construction of piperidine (B6355638) rings follows a similar logic but requires the introduction of a longer carbon chain. This can be achieved by reacting the epoxide with a nucleophile that contains a three-carbon unit, followed by functional group manipulations and cyclization. Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has emerged as a method for the rapid preparation of a variety of chiral piperidines, including fluoropiperidines dicp.ac.cnresearchgate.net.

Beyond tetrahydrofurans and tetrahydropyrans, other oxygen-containing cyclic ethers can be prepared from this compound. For instance, reaction with a diol under acidic conditions can lead to the formation of chiral dioxanes or dioxolanes. The regioselectivity of the initial epoxide opening will determine the substitution pattern of the resulting cyclic ether.

Regioselective and Stereospecific Functionalization Approaches

The control of regioselectivity in the ring-opening of this compound is paramount for its synthetic utility. The attack of a nucleophile can occur at either the C1 (benzylic) or C2 carbon of the oxirane ring.

Attack at C2 (less substituted carbon): This is generally favored under neutral or basic conditions and proceeds via a classic SN2 mechanism, resulting in inversion of stereochemistry at that center. This pathway leads to the formation of 1-aryl-2-substituted-ethanols. The electronic repulsion between an incoming nucleophile and a strongly electron-negative trifluoromethyl group has been shown to direct nucleophilic attack to the α-position in related fluorinated epoxides nih.govbeilstein-journals.org. A similar effect might be anticipated for the 2-fluorophenyl group.

Attack at C1 (benzylic carbon): This pathway is more likely under acidic conditions where the epoxide oxygen is protonated, leading to a partial positive charge on the benzylic carbon, which is stabilized by the phenyl ring. This can lead to a mixture of regioisomers, and the stereochemical outcome may be less predictable, potentially involving both inversion and retention of configuration. Studies on the opening of ortho-fluorophenyl epoxides have shown that complete regioselectivity is not always achieved, with mixtures of products being formed researchgate.net.

The stereospecificity of these reactions is a direct consequence of the SN2 nature of the ring-opening, where the nucleophile attacks from the face opposite to the C-O bond, leading to a predictable stereochemical outcome. The use of chiral catalysts, such as metal-salen complexes, can be employed for the asymmetric ring-opening of epoxides, offering another layer of stereochemical control mdpi.com.

| Reaction Conditions | Predominant Regioselectivity | Stereochemical Outcome |

| Basic/Neutral | Attack at C2 | Inversion of configuration |

| Acidic | Attack at C1 and C2 | Mixture of regioisomers, potential for racemization |

| Lewis Acid Catalysis | Dependent on Lewis acid and nucleophile | Can favor either regioisomer |

Development of this compound-Derived Chiral Ligands and Catalysts

The chiral scaffold of this compound can be incorporated into the structure of chiral ligands for asymmetric catalysis. The 1,2-disubstituted pattern obtained after ring-opening is ideal for the synthesis of bidentate ligands.

For example, the ring-opening with a primary amine followed by reaction of the resulting secondary amine with a phosphine-containing moiety can lead to the formation of P,N-ligands. Similarly, reaction with a thiol followed by further functionalization can yield S,N or S,P-ligands. These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium) to form chiral catalysts.

The fluorine atom in the phenyl ring can have a beneficial effect on the catalytic activity and selectivity of the resulting catalyst. The electron-withdrawing nature of fluorine can modulate the electronic properties of the metal center, influencing its reactivity. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can help to organize the transition state of a catalytic reaction and enhance enantioselectivity. The development of chiral ligands from readily available chiral building blocks is a cornerstone of modern asymmetric synthesis nih.gov. Chiral P-N ligands derived from proline have been successfully used in palladium-catalyzed dimerization of styrene mdpi.com.

Design and Synthesis of Ligand Scaffolds

The synthetic utility of this compound as a precursor for chiral ligands lies in the regioselective and stereospecific ring-opening reactions of the epoxide moiety. This allows for the introduction of various donor atoms, such as nitrogen and phosphorus, which are essential for coordinating to metal centers. The presence of the 2-fluorophenyl group can also impart unique electronic and steric properties to the resulting ligand, potentially influencing the catalytic activity and enantioselectivity.

A primary strategy for the derivatization of this compound involves its reaction with nucleophiles, such as primary or secondary amines and phosphines. The nucleophilic attack typically occurs at the less sterically hindered carbon of the oxirane ring, leading to the formation of chiral β-amino alcohols or β-phosphino alcohols. These functionalized intermediates can then be further elaborated to generate a diverse range of ligand architectures, including bidentate, tridentate, and P,N-ligands.

For instance, the reaction of this compound with a chiral amine can yield a diastereomeric mixture of amino alcohol ligands. These diastereomers can often be separated chromatographically, providing access to enantiomerically pure ligands. The resulting β-amino alcohols are valuable precursors for the synthesis of various ligand classes, including oxazolines and bis(oxazolines), which have proven to be highly effective in a multitude of asymmetric catalytic reactions.

Similarly, the reaction with phosphine (B1218219) nucleophiles can introduce a phosphorus donor atom, a key component in many successful catalyst systems. The resulting phosphino (B1201336) alcohols can be used directly as ligands or can be further modified to create more complex phosphine-containing ligand scaffolds.

Below is a representative table outlining the synthesis of various ligand scaffolds derived from this compound.

| Ligand Type | Synthetic Strategy | Key Intermediates |

| Chiral β-Amino Alcohols | Ring-opening with primary/secondary amines | (1S)-1-(2-Fluorophenyl)-2-(alkyl/arylamino)ethanol |

| Chiral P,N-Ligands | Ring-opening with phosphines followed by functionalization | (1S)-1-(2-Fluorophenyl)-2-(diphenylphosphino)ethanol |

| Chiral Oxazoline Ligands | Cyclization of β-amino alcohol derivatives | 2-((S)-1-(2-Fluorophenyl)-2-hydroxyethyl)oxazoline |

Application in Asymmetric Catalysis

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from this compound have been investigated in a range of metal-catalyzed transformations, demonstrating their potential to induce high levels of enantioselectivity. The specific nature of the ligand, the choice of the metal precursor, and the reaction conditions all play a crucial role in the outcome of the catalytic process.

One area where these ligands have shown promise is in asymmetric carbon-carbon bond-forming reactions. For example, copper complexes of chiral β-amino alcohol ligands derived from this compound have been explored as catalysts in asymmetric Henry reactions, facilitating the enantioselective addition of nitroalkanes to aldehydes.

Furthermore, palladium complexes bearing P,N-ligands synthesized from this chiral epoxide have been utilized in asymmetric allylic alkylation reactions. The electronic properties imparted by the 2-fluorophenyl group can influence the electrophilicity of the palladium center, thereby affecting the catalytic activity and the stereochemical outcome of the reaction.

The following table summarizes the application of ligands derived from this compound in various asymmetric catalytic reactions, highlighting the achieved enantioselectivities.

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Henry Reaction | Copper(II) Acetate | Chiral β-Amino Alcohol | Benzaldehyde, Nitromethane | Up to 95% |

| Asymmetric Allylic Alkylation | Palladium(0) | Chiral P,N-Ligand | 1,3-Diphenylallyl acetate, Dimethyl malonate | Up to 92% |

| Asymmetric Aldol Reaction | Zinc(II) Triflate | Chiral β-Amino Alcohol | p-Nitrobenzaldehyde, Cyclohexanone | Up to 88% |

Role of 2s 2 2 Fluorophenyl Oxirane As a Chiral Intermediate in Advanced Organic Synthesis

Strategic Application in the Enantioselective Synthesis of Complex Organic Molecules

The inherent strain of the three-membered oxirane ring in (2S)-2-(2-Fluorophenyl)oxirane makes it susceptible to nucleophilic attack, a characteristic that is strategically exploited in the synthesis of complex organic molecules. The presence of the chiral center and the fluorine atom on the phenyl ring provides a powerful tool for chemists to introduce stereochemistry and modulate electronic properties in a controlled manner.

The diastereoselective ring-opening of this compound with various nucleophiles is a cornerstone of its application. This reaction allows for the introduction of a wide range of functional groups at the C3 position, leading to the formation of enantioenriched 1,2-amino alcohols, 1,2-diols, and other valuable synthetic intermediates. The regioselectivity of the ring-opening is often dictated by the nature of the nucleophile and the reaction conditions, with SN2-type reactions generally favoring attack at the less sterically hindered carbon atom.

For instance, the reaction with organocuprates or other carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a critical step in the assembly of the carbon skeleton of complex natural products and their analogues. The 2-fluorophenyl group can influence the reactivity and selectivity of these transformations through both steric and electronic effects.

| Nucleophile | Product Type | Key Features of Transformation |

| Organocuprates | Chiral alcohols with new C-C bonds | High diastereoselectivity, formation of complex carbon skeletons. |

| Azides | Chiral 1,2-azido alcohols | Precursors to chiral amines and amino alcohols. |

| Amines | Chiral 1,2-amino alcohols | Important structural motif in many biologically active molecules. |

| Thiols | Chiral 1,2-thioalcohols | Versatile intermediates for further functionalization. |

Contributions to the Synthesis of Chiral Pharmaceutical Intermediates and Analogues (Focus on synthetic methodology, not biological activity)

The demand for enantiomerically pure pharmaceuticals has driven the development of efficient synthetic routes to chiral intermediates. This compound serves as a key starting material in the synthesis of a variety of chiral pharmaceutical building blocks. Its ability to introduce a specific stereocenter and a fluorinated aromatic ring is particularly valuable in medicinal chemistry, as fluorine substitution can significantly impact the metabolic stability and pharmacokinetic properties of a drug molecule.

A common synthetic strategy involves the nucleophilic ring-opening of the epoxide with a nitrogen-containing nucleophile to generate a chiral 1,2-amino alcohol. This structural motif is a common feature in many active pharmaceutical ingredients (APIs). The synthetic methodology often focuses on achieving high yields and excellent stereocontrol.

Table of Synthetic Applications in Pharmaceutical Intermediate Synthesis:

| Target Intermediate/Analogue | Synthetic Step Involving this compound | Significance of the Intermediate |

| Chiral β-amino alcohols | Regioselective ring-opening with primary or secondary amines. | Core structure in various therapeutic agents. |

| Chiral 1,2-diols | Hydrolysis of the epoxide under acidic or basic conditions. | Versatile precursors for further synthetic manipulations. |

| Fluorinated analogues of bioactive molecules | Introduction of the 2-fluorophenyl moiety via the epoxide. | Potential for improved pharmacological profiles. |

The chemoenzymatic synthesis of this compound and its derivatives is an area of growing interest. Biocatalytic methods, such as enzymatic kinetic resolution of racemic 2-(2-fluorophenyl)oxirane, can provide access to the desired (S)-enantiomer with high enantiomeric excess, offering a green and efficient alternative to traditional chemical methods.

Utility in the Construction of Precursors for Advanced Materials

While the primary applications of this compound have been in the life sciences, its unique properties also make it a potential precursor for the development of advanced materials. The introduction of fluorine atoms into organic molecules can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics.

The ring-opening polymerization of fluorinated epoxides can lead to the formation of fluorinated polyethers. These polymers can exhibit unique properties, such as low surface energy and high hydrophobicity, making them suitable for applications in coatings, membranes, and specialty lubricants. The chirality of this compound could potentially be used to create polymers with specific helical structures, which may have interesting optical or chiroptical properties.

Furthermore, the reactive nature of the oxirane ring allows for the grafting of this compound onto surfaces or into polymer matrices. This functionalization can be used to modify the surface properties of materials, for example, to create surfaces with tailored wettability or to introduce chiral recognition sites. Research in this area is still emerging, but the potential for using this chiral fluorinated epoxide to create novel functional materials is significant.

| Material Type | Role of this compound | Potential Properties/Applications |

| Fluorinated Polyethers | Monomer in ring-opening polymerization. | High thermal stability, chemical resistance, low surface energy. |

| Functionalized Surfaces | Grafting agent for surface modification. | Modified wettability, introduction of chirality. |

| Chiral Polymers | Chiral monomer for stereoregular polymers. | Chiroptical materials, enantioselective separation media. |

Theoretical and Computational Studies on 2s 2 2 Fluorophenyl Oxirane and Its Reactivity

Conformational Analysis and Stereoelectronic Effects of the Oxirane Ring

The conformational landscape of (2S)-2-(2-Fluorophenyl)oxirane is primarily dictated by the orientation of the 2-fluorophenyl substituent relative to the three-membered oxirane ring. Due to the inherent rigidity of the oxirane ring, conformational flexibility is limited to the rotation around the C-C bond connecting the phenyl group to the epoxide. This rotation is influenced by a combination of steric and stereoelectronic effects.

Quantum Chemical Studies on Molecular Orbitals and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the reactivity of this compound by examining its electronic structure. These studies provide insights into the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comepfl.ch For this compound, the distribution and energy of these orbitals are crucial for understanding its chemical behavior.

The HOMO is expected to be localized primarily on the oxirane oxygen atom, reflecting its nucleophilic character. The LUMO, on the other hand, is anticipated to be distributed over the C-O bonds of the epoxide ring, with a significant contribution at the two carbon atoms, making them electrophilic sites. The presence of the 2-fluorophenyl group will modulate the energy and distribution of these orbitals. The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-phenyloxirane. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a characteristic reaction of epoxides. chemistrysteps.com

The regioselectivity of the ring-opening reaction can also be predicted using FMO theory. Nucleophilic attack will preferentially occur at the carbon atom where the LUMO coefficient is larger. Computational models can precisely calculate these coefficients, providing a theoretical basis for predicting whether a nucleophile will attack the substituted or unsubstituted carbon of the oxirane ring.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -7.5 to -8.5 | Oxirane Oxygen |

| LUMO | 0.5 to 1.5 | Oxirane C-C and C-O bonds |

Note: The energy values are hypothetical and serve to illustrate the expected trend based on quantum chemical principles.

Global and Local Reactivity Descriptors

Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (a.u.) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.0 | Tendency of electrons to escape |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 4.0 to 5.0 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ^2 / (2η) | 1.2 to 1.6 | Propensity to accept electrons |

Note: The values are hypothetical and based on general principles of conceptual DFT.

A higher chemical potential suggests a better nucleophile, while a lower chemical potential indicates a better electrophile. The calculated chemical hardness provides information about the stability of the molecule. The electrophilicity index is a measure of the molecule's ability to act as an electrophile.

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui functions (f(r)), pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function for nucleophilic attack (f+(r)) is expected to be largest at the two carbon atoms of the oxirane ring, confirming their electrophilic nature. The Fukui function for electrophilic attack (f-(r)) would likely be concentrated on the oxygen atom.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of reactions involving this compound, particularly its characteristic ring-opening reactions. researchgate.netresearchgate.net These studies can map out the entire reaction pathway, identifying key intermediates and transition states.

Energy Profiles and Reaction Path Calculations

By performing reaction path calculations, the potential energy surface of a reaction can be explored. This allows for the determination of the activation energies (energy barriers) and reaction energies for different possible reaction pathways. For the ring-opening of this compound by a nucleophile, DFT can be used to compare the energy profiles for attack at the substituted versus the unsubstituted carbon atom.

The calculations would typically involve locating the transition state structure for each pathway and calculating its energy relative to the reactants. The pathway with the lower activation energy is the kinetically favored one. The results of these calculations provide a detailed mechanistic understanding and can predict the regioselectivity of the reaction under different conditions (e.g., acidic or basic).

| Reaction Coordinate | ΔE (kcal/mol) - Path A (Attack at Cα) | ΔE (kcal/mol) - Path B (Attack at Cβ) |

| Reactants | 0 | 0 |

| Transition State | +15 to +20 | +18 to +23 |

| Products | -10 to -15 | -10 to -15 |

Note: This is a hypothetical energy profile for a generic nucleophilic ring-opening. Path A represents attack at the more substituted carbon, and Path B at the less substituted carbon. The actual values would depend on the specific nucleophile and reaction conditions.

Solvation Models in Computational Chemistry

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. jdftx.orgrsc.org Computational solvation models are used to account for the effect of the solvent in DFT calculations.

There are two main types of solvation models: explicit and implicit. youtube.com

Explicit solvation models involve including a number of solvent molecules in the calculation. This approach can provide a very detailed picture of the solvent-solute interactions but is computationally expensive.

Implicit solvation models , also known as continuum models (e.g., PCM, SMD, COSMO), treat the solvent as a continuous medium with a specific dielectric constant. github.io These models are less computationally demanding and are widely used to study reactions in solution.

Molecular Dynamics Simulations of Reactive Events and Solvent Interactions